3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Properties
Several novel 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives, including compounds related to 3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine hydrobromide, were synthesized for their antibacterial properties. These compounds were tested against various bacterial strains such as Salmonella enterica, Micrococcus luteus, Bacillus subtilis, and Pseudomonas aeruginosa, showing efficient antibacterial activities. This highlights the compound's potential application in developing new antibacterial agents (Abbasi Shiran et al., 2013).
Analgesic Activity Study
Research on derivatives of this compound explored their analgesic properties. The study synthesized a series of hydrobromides to investigate their effects on analgesic activity, identifying a structure-activity relationship that revealed insights into how modifications in the compound's structure affect its analgesic potency. It was found that specific alterations in the thiazole ring could lead to a decrease in analgesic activity, providing valuable information for designing compounds with enhanced analgesic effects (Demchenko et al., 2018).
Properties
IUPAC Name |
5,7-dimethyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.BrH/c1-4-5-14-10-7-8(2)6-9(3)11(10)15-12(14)13;/h4,6-7,13H,1,5H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKLVVTBYKZKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=N)S2)CC=C)C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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